1-(2-Amino-5-chlorophenyl)-1-phenylethanol
Overview
Description
1-(2-Amino-5-chlorophenyl)-1-phenylethanol is a compound that can be synthesized through enantioselective methods. It is related to 2-amino-1-phenylethanol, which has been synthesized using two different enantioselective approaches. The first method involves an oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, followed by reaction with dilute ammonium hydroxide to produce the amino alcohol with high enantiomeric excess (ee). The second method uses a chiral ruthenium complex for hydrogenation, followed by hydrolysis to yield the optically active amino alcohol with excellent enantioselectivity .
Synthesis Analysis
The synthesis of related compounds to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol has been achieved through two enantioselective methods. The first method utilizes an oxazaborolidine catalyst for the reduction of 2-chloroacetophenone, yielding a chiral chloro alcohol with an ee ranging from 93% to 97%. This intermediate is then converted to the amino alcohol with high ee upon treatment with dilute ammonium hydroxide. The second synthesis approach involves the conversion of phenacyl chloride to succinimido acetophenone, which is then hydrogenated using a chiral ruthenium complex (Noyori procedure) to produce the optically active succinimido alcohol with an ee of 98%. Subsequent hydrolysis with dilute base yields the optically active amino alcohol .
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol is not directly discussed in the provided papers. However, the structure can be inferred to contain an amino group and a chloro substituent on the phenyl ring, as well as a secondary alcohol functional group. The related compound 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide exhibits different behaviors based on the E or Z configuration around the imine bond, which suggests that the configuration of substituents around the chiral center in 1-(2-Amino-5-chlorophenyl)-1-phenylethanol would also be significant for its chemical properties and reactivity .
Chemical Reactions Analysis
The chemical behavior of compounds similar to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol has been studied, particularly the kinetics and mechanisms of reactions such as hydrolysis, isomerization, and cyclization. For instance, the E isomer of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide undergoes an isometric transformation to the Z isomer, followed by a parallel reaction mechanism that can lead to hydrolysis yielding 2-amino-5-chlorobenzophenone or an intramolecular ring closure to form desmethyldiazepam. These reactions are influenced by the pH and are more significant below the pKa of the immonium-imine equilibrium .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol are not explicitly detailed in the provided papers. However, the properties of related compounds suggest that factors such as pH, stereochemistry, and the presence of functional groups like amino, chloro, and hydroxyl groups would influence its solubility, stability, and reactivity. The enantioselective synthesis methods indicate that the compound's optical activity is an important characteristic, which would affect its interaction with chiral environments and potential biological activity . The behavior of the related compound in aqueous solution across different pH levels also suggests that the compound's stability and reaction pathways could be pH-dependent .
Scientific Research Applications
Synthesis and Catalysis
Enantioselective Syntheses
Efficient enantioselective methods for the synthesis of related compounds like 2-amino-1-phenylethanol have been developed. These methods include enantioselective oxazaborolidine-catalyzed borane reduction and a chiral ruthenium complex hydrogenation, yielding products with high enantioselectivity and excellent yields (Tanielyan et al., 2006).
Biotransformation Studies
Research on related compounds, such as (±)-1-(4′-chlorophenyl)-2-phenylethanol, has shown regioselective monooxygenase-catalyzed hydroxylation, yielding corresponding diols. This includes rare m-hydroxylation in the substituted aromatic ring with good enantioselectivity (Bustillo et al., 2003).
Enantioselective Complexation
Studies on optically active azophenolic crown ethers and their association with chiral aminoethanol derivatives, including related compounds, have been conducted. The effect of aromatic substituents on binding abilities and enantioselectivities was analyzed (Hirose et al., 2000).
Selective Hydrogenation in the Pharmaceutical Industry
1-Phenylethanol, a structurally related compound, is used in the pharmaceutical industry as an anti-inflammatory and analgesic drug. Research on its selective synthesis through hydrogenation of acetophenone in supercritical CO2 as a solvent has been conducted, exploring various reaction parameters (More & Yadav, 2018).
Antimicrobial Applications
Synthesis of Antimicrobial Agents
Derivatives of related compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and shown to have moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Antifungal Profile Optimization
The antifungal activity of aromatic derivatives, including chlorophenyl derivatives like 1-(4'-chlorophenyl)-2-phenylethanol, against phytopathogenic fungi has been studied. The results indicated the importance of the benzyl hydroxyl group in the inhibitory mechanism, and the global antifungal profile was optimized (Saíz-urra et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-(2-amino-5-chlorophenyl)-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-14(17,10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,17H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGGISMALGOPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953551 | |
Record name | 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-chlorophenyl)-1-phenylethanol | |
CAS RN |
3158-98-3 | |
Record name | 2-Amino-5-chloro-α-methyl-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3158-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chloro-α-methylbenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.